molecular formula C7H14N2O B13250530 2-(Morpholin-4-yl)cyclopropan-1-amine

2-(Morpholin-4-yl)cyclopropan-1-amine

Cat. No.: B13250530
M. Wt: 142.20 g/mol
InChI Key: HTKGTZIHYIMCCJ-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C₇H₁₄N₂O It features a cyclopropane ring substituted with a morpholine group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with morpholine under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with morpholine in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acid derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-(Morpholin-4-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The morpholine group can interact with various receptors and enzymes, potentially modulating their activity. The cyclopropane ring may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)cyclobutan-1-amine
  • 3-(Morpholin-4-yl)propane-2,3-dione
  • 4-(Morpholin-4-yl)butan-1-amine

Uniqueness

2-(Morpholin-4-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-morpholin-4-ylcyclopropan-1-amine

InChI

InChI=1S/C7H14N2O/c8-6-5-7(6)9-1-3-10-4-2-9/h6-7H,1-5,8H2

InChI Key

HTKGTZIHYIMCCJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC2N

Origin of Product

United States

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